1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a 4,4-dimethoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and 4,4-dimethoxybutylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can introduce various functional groups onto the amino moiety .
Scientific Research Applications
1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-{[(2,4-dimethoxyphenyl)methyl]amino}cyclopentan-1-ol: Similar structure with a different substituent on the amino group.
1-(4,4-dimethylcyclohexyl)cyclopentan-1-amine: Similar cyclopentane ring structure with different substituents.
Uniqueness
1-(((4,4-Dimethoxybutyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of functional groups and the presence of the 4,4-dimethoxybutyl substituent. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H25NO3 |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[(4,4-dimethoxybutylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H25NO3/c1-15-11(16-2)6-5-9-13-10-12(14)7-3-4-8-12/h11,13-14H,3-10H2,1-2H3 |
InChI Key |
XSUIGQTYTQLPIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCNCC1(CCCC1)O)OC |
Origin of Product |
United States |
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